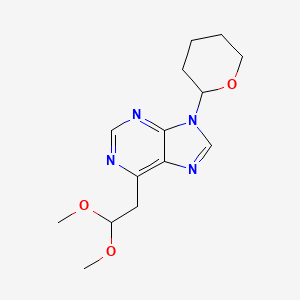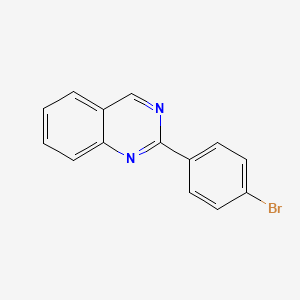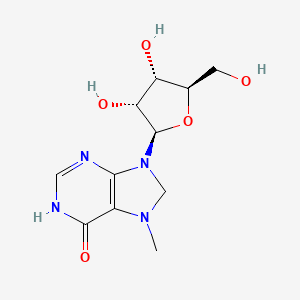
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-(methylthio)-3-phenylquinazolin-4(3H)-one: is a quinazolinone derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of an amino group at position 7, a methylthio group at position 2, and a phenyl group at position 3 contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(methylthio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methylthiol chloride.
Amination: The amino group at position 7 can be introduced through amination reactions using ammonia or amines under suitable conditions.
Phenylation: The phenyl group at position 3 can be introduced through Friedel-Crafts acylation or alkylation reactions using phenylating agents like benzoyl chloride or benzyl chloride.
Industrial Production Methods
Industrial production of 7-Amino-2-(methylthio)-3-phenylquinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the phenyl group, potentially leading to the formation of dihydroquinazolinones or reduced phenyl derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, reduced phenyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
7-Amino-2-(methylthio)-3-phenylquinazolin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 7-Amino-2-(methylthio)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects: The compound’s interaction with cellular components can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthio-3-phenylquinazolin-4(3H)-one: Lacks the amino group at position 7, resulting in different biological activities.
7-Amino-3-phenylquinazolin-4(3H)-one: Lacks the methylthio group at position 2, affecting its chemical reactivity and biological properties.
7-Amino-2-(methylthio)quinazolin-4(3H)-one: Lacks the phenyl group at position 3, altering its interaction with molecular targets.
Uniqueness
7-Amino-2-(methylthio)-3-phenylquinazolin-4(3H)-one is unique due to the combined presence of the amino, methylthio, and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and pharmaceutical research.
Propiedades
Número CAS |
916137-35-4 |
|---|---|
Fórmula molecular |
C15H13N3OS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
7-amino-2-methylsulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-17-13-9-10(16)7-8-12(13)14(19)18(15)11-5-3-2-4-6-11/h2-9H,16H2,1H3 |
Clave InChI |
BTGACBLINCRVPV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



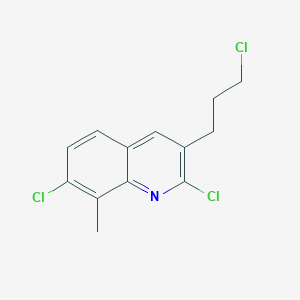
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
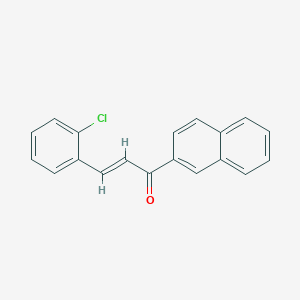

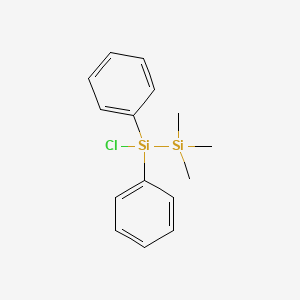

![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)

